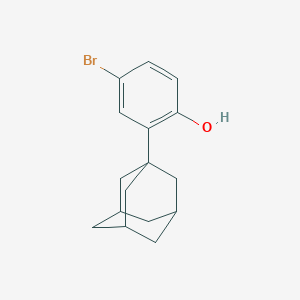

2-(1-Adamantyl)-4-bromophenol

Overview

Description

2-(1-Adamantyl)-4-bromophenol (2-ABP) is a synthetic compound with a wide range of applications in research and industry. It is a structural isomer of 2-bromo-4-phenylphenol (2-BPP) and is used in the synthesis of various organic compounds. The synthesis of 2-ABP is a relatively straightforward process, making it an attractive choice for research and industrial applications. 2-ABP has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. Finally, a list of potential future directions for research on 2-ABP will be presented.

Scientific Research Applications

Improved Synthesis Methods

- A new, environmentally friendly synthesis method for 2-(1-adamantyl)-4-bromophenol was developed, avoiding the use of catalysts and solvents. This method simplifies the preparation process, making it more sustainable (Sokolenko et al., 2013).

Advancements in Adamantylation

- A clean process using ion-exchange sulfonic acid resin in acetic acid has been established for the synthesis of 2-adamantylphenol derivatives. This process is environmentally friendly, waste-free, and allows for the recycling of the ion-exchange resin catalyst, making it a significant advancement in the synthesis of this compound (Wang et al., 2012).

Antiviral Applications

- Halogenated adamantylphenols, including this compound, have been synthesized and shown to exhibit antiviral activity. This indicates potential applications in developing antiviral treatments (Shvedov et al., 1980).

Synthesis of Adapalene

- This compound is a key intermediate in the synthesis of Adapalene, a medication used in dermatology. Various methods for synthesizing Adapalene, highlighting the role of this compound, have been explored (Zhao Wen-xian, 2007).

Polymer Synthesis

- 4-(1-Adamantyl)phenol, a derivative of this compound, has been used to synthesize adamantyl-substituted phenolic polymers. These polymers exhibit high thermal stability and potential applications in materials science (Jensen et al., 1996).

Antimicrobial Effects

- Derivatives of 4-(1-adamantyl)-phenol, including this compound, have shown promise as antimicrobials, affecting the structural integrity and functions of bacterial cell membranes. This highlights potential applications in combating bacterial infections (Dudikova et al., 2018).

Safety and Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and higher diamondoids is a promising area of research . Future directions may include the development of novel methods for their preparation and the investigation of their electronic structure .

Mechanism of Action

Target of Action

Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Adamantane derivatives are known to participate in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This can lead to the production of a variety of products incorporating diverse functional groups .

Pharmacokinetics

The adamantyl scaffold is known to enhance the pharmacokinetics of modified drug candidates due to its lipophilicity and ability to ensure drug stability .

Result of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

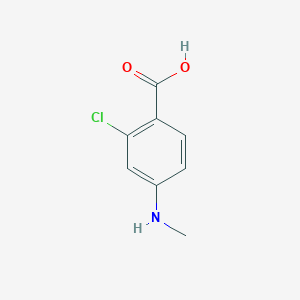

IUPAC Name |

2-(1-adamantyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-(1-Adamantyl)-4-bromophenol in pharmaceutical synthesis?

A: this compound serves as a key intermediate in the production of Adapalene [, , ]. This compound undergoes further chemical transformations, including methylation and condensation reactions, to ultimately yield Adapalene.

Q2: What are the common methods for synthesizing this compound?

A2: The synthesis of this compound typically involves the alkylation of 4-bromophenol with 1-adamantanol. Several methods have been explored, including:

- Acid-catalyzed alkylation: This method utilizes strong acids like sulfuric acid to catalyze the reaction []. While effective, it can lead to waste generation and require further purification steps.

- Ion-exchange resin catalysis: This approach employs commercially available and recyclable ion-exchange sulfonic acid resins as catalysts in acetic acid []. This method offers a cleaner route with minimal waste generation, as the byproduct (water) can be converted back to acetic acid.

Q3: What are the advantages of using ion-exchange resin catalysis in the synthesis of this compound?

A3: Ion-exchange resin catalysis offers several benefits over traditional acid-catalyzed methods:

- Reduced waste: The only byproduct generated is water, which can be converted back to the solvent (acetic acid) [], making the process near waste-free.

- Catalyst recyclability: The ion-exchange resin can be easily recovered by filtration and reused multiple times without significant activity loss [], contributing to a more sustainable process.

Q4: Are there any pilot-scale processes developed for the production of Adapalene that utilize this compound?

A: Yes, researchers have developed pilot-scale processes for Adapalene synthesis that use this compound as a key intermediate. These processes often incorporate optimized reaction conditions and purification strategies to enhance yield and cost-effectiveness [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

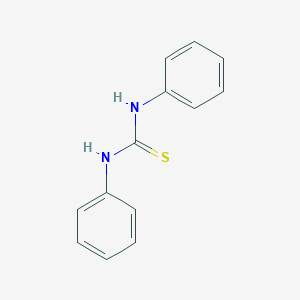

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)